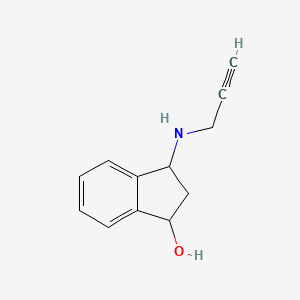

3-Hydroxy-n-propargyl-1-aminoindan

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2 |

InChI Key |

NMAOXAKDLRBCFC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 Hydroxy N Propargyl 1 Aminoindan

Retrosynthetic Analysis and Strategic Design for 3-Hydroxy-n-propargyl-1-aminoindan

The retrosynthetic analysis of this compound reveals a synthetic pathway that logically disconnects the target molecule into simpler, commercially available starting materials. The primary disconnection points are the N-propargyl group and the hydroxyl group on the indane scaffold. This leads to key intermediates such as 1-aminoindan (B1206342) and a suitable propargylating agent.

A common synthetic route involves the initial N-propargylation of a 1-aminoindan derivative, followed by the introduction of the hydroxyl group, or vice versa. One documented approach begins with 1-aminoindan, which is reacted with allyl bromide to form N-allyl-1-aminoindan. google.com This intermediate is then subjected to bromination to yield N-(2,3-dibromopropyl)-1-aminoindan. Subsequent treatment with a base, such as potassium hydroxide (B78521), results in the formation of racemic N-propargyl-1-aminoindan through dehydrobromination. google.com The final step would then involve the introduction of the hydroxyl group at the 3-position, a step that requires careful consideration of regioselectivity and stereoselectivity. The stability of hydroxy-1-aminoindans is notably influenced by the position of the hydroxyl group. nih.gov

Another strategy involves the use of a pre-functionalized indane core. For instance, starting with a hydroxy-indan derivative and subsequently introducing the amino and propargyl groups. The inherent instability of certain hydroxy-aminoindans, particularly 5-hydroxy and 7-hydroxy derivatives which can form reactive quinone methides, necessitates careful selection of protective groups and reaction conditions. nih.gov

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry at the C1 and C3 positions of the indane ring is a critical aspect of the synthesis. Several stereoselective methods have been explored to obtain enantiomerically pure this compound.

Chiral Auxiliary Approaches in Aminoindan Scaffold Construction

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry during the formation of the aminoindan scaffold. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided results, the principle involves attaching a chiral molecule to a precursor of the aminoindan. This auxiliary then directs the stereochemical outcome of subsequent reactions that form the chiral centers. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis in Propargylation Reactions

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.

Recent advancements have highlighted the use of cooperative catalysis systems. For instance, a novel Ni/Cu dual catalysis system has been developed for the regio- and enantioselective propargylic alkylation of aldimine esters, yielding α-quaternary propargylated amino ester derivatives with excellent enantioselectivity (up to 99% ee). nih.gov While not directly applied to 3-hydroxy-1-aminoindan, this methodology demonstrates the potential for asymmetric propargylation in synthesizing chiral amino compounds.

Furthermore, Brønsted acid catalysis has been successfully employed for the enantioselective synthesis of 1-aminoindene derivatives. nih.gov A BINOL-derived chiral N-triflyl phosphoramide (B1221513) catalyst facilitated an asymmetric iminium ion cyclization to produce 1-aminoindenes in high yields and enantioselectivities. nih.gov Such approaches could potentially be adapted for the synthesis of chiral aminoindanes.

Enantioselective Resolution Techniques for Racemic Mixtures

The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. wikipedia.org For racemic 1-aminoindan, various chiral acids have been employed as resolving agents, including L-malic acid and 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid. google.com The choice of the resolving agent and the solvent system is crucial for the efficiency of the resolution. nih.gov For example, the resolution of racemic 1-aminoindan with L(-)-malic acid in methanol (B129727) can yield (R)-1-aminoindan hydrogen-L-(-)-malate with high optical purity. google.com

Another approach is preferential crystallization, also known as resolution by entrainment, where a seed crystal of one enantiomer induces the crystallization of that same enantiomer from a supersaturated solution of the racemate. wikipedia.org

Optimization of Reaction Conditions for Scalable Synthesis of this compound

For the industrial production of this compound, the optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of the synthetic steps. In the propargylation of anilines, for instance, a study comparing various solvents like ethanol (B145695), water, DMF, toluene (B28343), and dioxane found that toluene provided the best efficiency. researchgate.net For the N-allylation of 1-aminoindan, acetonitrile (B52724) is a preferred solvent. google.com

In the context of resolution, the solvent system plays a critical role in the differential solubility of the diastereomeric salts. Methanol is a commonly used solvent for the resolution of 1-aminoindan derivatives. google.com The concentration of the racemic compound and the crystallization temperature are also key parameters to be optimized. google.com

The following table summarizes the impact of different solvents on the yield of a model propargylation reaction.

| Solvent | Yield (%) |

| Toluene | 85 |

| Dioxane | 78 |

| DMF | 70 |

| Ethanol | 65 |

| Water | 60 |

| Data derived from a model reaction for the synthesis of propargylamines and may not be directly representative of this compound synthesis. researchgate.net |

Further optimization often involves adjusting the temperature, reaction time, and the type and amount of catalyst and base used. researchgate.netresearchgate.net For example, in a particular propargylation reaction, the highest efficiency was observed at 80 °C. researchgate.net

Catalyst Selection and Reaction Kinetics Profiling

The synthesis of this compound can be conceptually broken down into the formation of the 3-hydroxy-1-indanone (B1295786) core, followed by reductive amination and subsequent N-propargylation. Each of these steps can be influenced by the choice of catalyst.

A key step is the synthesis of the 3-hydroxy-1-indanone precursor. A facile and highly efficient method involves a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high tolerance for various substrates. The plausible mechanism involves the activation of the alkyne functionality by the copper catalyst, followed by hydration and an intramolecular aldol (B89426) reaction. organic-chemistry.org

For the N-propargylation of the aminoindan core, various catalytic systems have been explored for the related compound, N-propargyl-1-aminoindan (rasagiline). A new process utilizes a phase transfer catalyst system of K2HPO4/Triethylbenzylammonium chloride (TEBAC) to enhance the enantiomeric purity of the final product. derpharmachemica.com This system has been shown to effectively control the formation of the undesired S-isomer. derpharmachemica.com Gold(III) catalysts have also been shown to be effective in propargylic substitution reactions of N-tosylpropargyl amines, suggesting their potential applicability in the synthesis of this compound. mdpi.com The reaction kinetics of these catalytic processes are influenced by factors such as catalyst loading, temperature, and substrate concentration. Kinetic modeling can be employed to understand the reaction mechanism and optimize conditions for maximizing the reaction rate and minimizing by-product formation.

Process Parameters for Enhanced Reaction Yield and Purity

Optimizing process parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.

In the synthesis of the N-propargylated derivative, the choice of base and solvent is critical. For the N-propargylation of 1-aminoindan, potassium carbonate in acetonitrile at elevated temperatures has been a common choice. google.com However, alternative conditions, such as using an alkali or alkaline earth metal hydroxide in a C1 to C4 alcohol-water mixture, have also been reported. google.com The use of a phase transfer catalyst system, like K2HPO4/TEBAC, not only improves enantioselectivity but can also lead to higher yields. derpharmachemica.com

The purification of the final product often involves chromatographic techniques. However, to minimize the need for extensive purification, controlling the formation of impurities during the reaction is essential. For instance, in the synthesis of rasagiline (B1678815), the formation of the N,N-bispropargylaminoindan impurity is a significant issue. derpharmachemica.com The use of the K2HPO4/TEBAC system has been shown to suppress the formation of this impurity. derpharmachemica.com

The stability of hydroxy-1-aminoindans is highly dependent on the position of the hydroxyl group. While 4- and 6-hydroxy regioisomers are stable, 5-hydroxy analogues are inherently unstable as free bases. nih.gov 7-Hydroxy-1-aminoindans exhibit intermediate stability. nih.gov The stability of this compound would need to be experimentally determined to establish optimal storage and handling conditions.

Design and Synthesis of Structural Analogues and Probing Derivatives of this compound

The development of structural analogues and probing derivatives of this compound is a key strategy for exploring its structure-activity relationship (SAR) and for mechanistic studies.

Systematic Functional Group Modifications (e.g., hydroxyl, amino, alkynyl moieties)

Systematic modifications of the key functional groups can provide valuable insights into their roles in biological activity.

Hydroxyl Group: The hydroxyl group can be a target for modification to explore the impact of hydrogen bonding and polarity. Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and metabolic stability.

Amino Group: The secondary amine can be modified to a tertiary amine by introducing another substituent. The amino group can also be acylated to form amides. These modifications can influence the compound's basicity and its ability to interact with biological targets.

Alkynyl Moiety: The terminal alkyne is a versatile functional group for further modifications. For example, it can undergo click chemistry reactions to attach various molecular probes or other functional groups. The propargyl group can also be replaced with other small, reactive groups to probe the importance of the triple bond for its activity.

Isosteric Replacements and Bioisosteric Transformations

Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the physicochemical properties of a molecule while retaining its biological activity.

For the hydroxyl group, potential bioisosteres include a primary amide, which has been shown to be a successful replacement for a phenolic hydroxyl group in other contexts. nih.gov The thiol group is another classical bioisostere for the hydroxyl group due to similarities in size and hydrogen bonding capabilities. u-tokyo.ac.jp

The amino group can be replaced with other nitrogen-containing functional groups or even non-nitrogenous groups that can mimic its hydrogen bonding properties.

The concept of bioisosterism can also be applied to the entire indane scaffold. For instance, replacing the benzene (B151609) ring with a thiophene (B33073) ring is a well-established bioisosteric transformation. drugdesign.org

Isotopic Labeling Strategies for Mechanistic Investigations (e.g., Deuterium-Labeled Analogues)

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a valuable technique for studying reaction mechanisms and metabolic pathways. The introduction of deuterium at specific positions in the molecule can help to elucidate the mechanism of enzymatic reactions by observing the kinetic isotope effect.

For this compound, deuterium could be incorporated at several positions:

At the chiral center (C1): To study the stereochemical course of reactions involving this position.

On the propargyl group: To investigate the role of the alkyne in its mechanism of action.

On the aromatic ring: To probe metabolic pathways involving aromatic hydroxylation.

The synthesis of deuterated analogues typically involves using deuterated starting materials or reagents in the synthetic sequence. For example, deuterated analogues of other drugs have been shown to have altered metabolic profiles and improved pharmacokinetic properties. cambridgemedchemconsulting.com

Synthesis of Metabolite Reference Standards for this compound

To study the metabolism of this compound, it is essential to have access to authentic reference standards of its potential metabolites. The major metabolite of the related drug rasagiline is 1-aminoindan. nih.gov Therefore, it is plausible that 3-hydroxy-1-aminoindan would be a major metabolite of this compound.

The synthesis of 3-hydroxy-1-aminoindan can be achieved from 3-hydroxy-1-indanone, the same precursor used for the parent compound. The ketone can be converted to an oxime followed by reduction to the amine. Alternatively, reductive amination of the ketone can also yield the desired aminoindan.

Another potential metabolic transformation is hydroxylation of the aromatic ring. The synthesis of these hydroxylated metabolites would require starting from appropriately substituted precursors. The neuroprotective properties of aminoindan and hydroxyaminoindan, metabolites of rasagiline and a related compound, have been reported, suggesting that the metabolites of this compound may also possess biological activity. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex pharmaceutical molecules like this compound is a critical aspect of modern medicinal chemistry, aiming to reduce environmental impact and enhance safety and efficiency. While specific literature detailing the green synthesis of this compound is not extensively available, principles can be extrapolated from the synthesis of its close and well-documented analog, rasagiline (R-(+)-N-propargyl-1-aminoindan), and its hydroxylated precursors. Notably, this compound is a known metabolite of rasagiline, suggesting that biocatalytic or biomimetic approaches could be highly relevant. nih.gov

The core strategies for a greener synthesis of this compound would revolve around several key areas of green chemistry: the use of biocatalysts, environmentally benign solvents, safer reagents, and processes that improve atom economy and reduce waste.

Biocatalysis and Chemoenzymatic Methods

Biocatalysis offers a powerful tool for introducing chirality and specific functional groups with high selectivity under mild conditions, which are hallmarks of green chemistry. nih.govresearchgate.net

Enzymatic Kinetic Resolution: A key step in the synthesis of related aminoindans is achieving the desired enantiomeric purity. Chemoenzymatic dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of rasagiline. rsc.org For instance, a DKR process using the enzyme Candida antarctica lipase (B570770) B (CALB) in conjunction with a palladium nanocatalyst can produce the chiral intermediate (R)-1-aminoindan with high yield (>90%) and excellent enantioselectivity (>99% ee). rsc.org This enzymatic approach significantly reduces the need for classical resolution methods that often involve multiple steps and the use of potentially hazardous resolving agents.

Imine Reductases for Asymmetric Synthesis: A one-step asymmetric synthesis of rasagiline from the corresponding 1-indanone (B140024) precursor has been achieved using imine reductases (IREDs). google.com This biocatalytic reductive amination occurs in an aqueous medium, representing a significantly shorter and more environmentally friendly route compared to traditional multi-step syntheses. google.com This methodology could theoretically be adapted to a hydroxylated 1-indanone precursor to produce 3-hydroxy-1-aminoindan, a direct precursor to the final compound.

The following table summarizes potential biocatalytic approaches for key intermediates:

| Intermediate | Green Chemistry Approach | Enzyme/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| (R)-1-Aminoindan | Dynamic Kinetic Resolution (DKR) | Candida antarctica lipase B (CALB) and Pd nanocatalyst | High yield and enantioselectivity, reduced waste from resolving agents. | rsc.org |

| (R)-Rasagiline | Asymmetric Reductive Amination | Imine Reductase (IRED) | One-step synthesis in aqueous medium, short reaction time. | google.com |

Greener Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of related aminoindans have often used solvents like acetonitrile, dichloromethane, and toluene. google.commdpi.com Green chemistry encourages the use of safer, more sustainable alternatives.

Solvent Replacement: Research into the synthesis of propargylamines, the chemical class of the target molecule, has explored solvent-free conditions and the use of greener solvents. nih.govderpharmachemica.com For instance, multicomponent reactions to form propargylamines have been successfully carried out under solvent-free conditions, often accelerated by microwave irradiation, which can also reduce reaction times and energy consumption. derpharmachemica.com Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and alcohols like isopropanol (B130326) are also viable greener alternatives to chlorinated solvents and aromatic hydrocarbons. mdpi.com

Phase-Transfer Catalysis: To improve reaction efficiency and minimize the use of organic solvents, phase-transfer catalysis (PTC) presents a green alternative. A process for synthesizing rasagiline has been developed using triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst with potassium phosphate (B84403) as the base. beilstein-journals.org This system was shown to control the formation of impurities and avoid the use of more toxic reagents. beilstein-journals.org

Safer Reagents and Synthetic Pathways

Traditional methods for propargylation often employ propargyl halides, such as propargyl chloride or bromide, which are toxic and can lead to the formation of difficult-to-remove impurities through over-alkylation. google.combeilstein-journals.org

Alternative Propargylating Agents: Green approaches favor the use of less hazardous reagents. Propargyl sulfonates, for example, have been used as an alternative to propargyl halides in the synthesis of rasagiline, offering milder reaction conditions and potentially fewer side reactions. rsc.org

Protecting Group Strategies: To avoid over-alkylation and improve yield and purity, a green strategy involves the use of a protecting group on the aminoindan intermediate. The trifluoroacetyl group has been shown to be an effective protecting group that can be introduced and removed under mild conditions with high yields, providing a practical and economical route for the synthesis of rasagiline that avoids the need for extensive chromatographic purification. google.com

Synthesis of Precursors: The green synthesis of the 1-indanone core is also an important consideration. Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a reusable metal triflate in an ionic liquid has been reported for the synthesis of 1-indanones, adhering to green chemistry principles by allowing for catalyst recovery and reuse. nih.gov

The stability and reactivity of hydroxy-1-aminoindans are significantly influenced by the position of the hydroxyl group. The synthesis of this compound would need to carefully consider the stability of the hydroxylated intermediates, which might favor certain green catalytic approaches over others.

The following table provides a summary of research findings on greener synthetic modifications for related compounds:

| Synthetic Step | Traditional Method | Green Alternative | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Propargylation | Propargyl chloride/bromide with K₂CO₃ in acetonitrile | Propargyl sulfonate; Phase-transfer catalysis (TEBAC/K₂HPO₄) | Milder conditions, fewer side reactions, control of impurity formation. | rsc.orgbeilstein-journals.org |

| Chiral Resolution | Classical resolution with chiral acids | Enzymatic Kinetic Resolution (e.g., CALB) | High enantioselectivity, reduced waste, fewer steps. | rsc.org |

| Amine Formation | Multi-step synthesis | One-pot reductive amination using imine reductase (IRED) | Aqueous medium, shorter synthesis route. | google.com |

| Solvent Usage | Dichloromethane, Toluene | Solvent-free conditions, water, 2-MeTHF, isopropanol | Reduced environmental impact and toxicity. | mdpi.comderpharmachemica.com |

| Precursor Synthesis (1-indanone) | Traditional Friedel-Crafts with stoichiometric Lewis acids | Microwave-assisted, reusable metal triflate catalyst in ionic liquid | Catalyst recycling, energy efficiency. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of 3 Hydroxy N Propargyl 1 Aminoindan

Comprehensive Spectroscopic Characterization for Stereochemical Assignment

The stereochemical assignment of a chiral molecule like 3-Hydroxy-n-propargyl-1-aminoindan, which contains at least two stereocenters at the C1 and C3 positions of the indan (B1671822) ring, would rely on a suite of spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Connectivity and Diastereomeric Purity

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity of atoms within a molecule. For this compound, these techniques would confirm the propargyl group's attachment to the amino group at C1 and the hydroxyl group's position at C3. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY or ROESY, would be crucial in determining the relative stereochemistry (cis or trans) of the substituents on the five-membered ring by measuring through-space proton-proton proximities. However, no such detailed 2D NMR data or analysis for this specific compound has been reported in the literature.

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. researchgate.net These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample. By comparing experimental CD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration ((1R, 3R), (1S, 3S), (1R, 3S), or (1S, 3R)) of this compound could be unequivocally assigned. psu.edu At present, no public records of CD or ORD spectra for this compound are available.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of a molecule's functional groups. researchgate.net For this compound, these spectra would show characteristic bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, the C≡C stretch of the alkyne, and various C-H and C-C vibrations of the indan skeleton. The precise frequencies of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. While general spectral regions for these functional groups are known, specific, high-resolution IR and Raman spectra for this compound, along with their detailed assignments, are not found in the available literature.

X-ray Crystallographic Studies of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. chemicalbook.com

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

A successful single-crystal X-ray diffraction study of this compound would provide unambiguous information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.netnist.gov It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups. chemicalbook.com The resulting crystallographic data, typically presented in tables including atomic coordinates and displacement parameters, are not available for this compound.

Co-crystallization with Biological Targets for Ligand-Target Complex Analysis

In the context of medicinal chemistry, co-crystallizing a ligand like this compound with its biological target (e.g., an enzyme) can provide critical insights into their binding mode and interactions at the atomic level. chemicalbook.com This information is invaluable for structure-based drug design. As there are no published studies on the biological targets of this specific compound, no co-crystallization data is available.

Conformational Dynamics and Solution-State Analysis of this compound

The flexibility of the indane ring system, coupled with the rotatable bonds of the propargyl and hydroxyl substituents, endows this compound with a complex conformational landscape. The spatial arrangement of these functional groups is crucial in determining how the molecule interacts with biological targets.

NMR-Based Conformational Studies (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the conformational preferences of molecules in solution, mimicking a more biologically relevant environment. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly adept at revealing through-space proximities between protons, thereby providing critical constraints for constructing a three-dimensional model of the molecule.

For this compound, a detailed NOESY or ROESY analysis would involve the irradiation of specific protons and the observation of signal enhancements for protons that are spatially close (typically within 5 Å). For instance, correlations between the protons of the propargyl group and specific protons on the indane scaffold would help to define the orientation of this substituent relative to the ring. Similarly, NOE cross-peaks between the hydroxyl proton and adjacent ring protons would elucidate the preferred orientation of the hydroxyl group.

Hypothetical NOESY/ROESY Correlation Data for this compound:

| Irradiated Proton(s) | Observed NOE/ROE Correlation(s) | Inferred Proximity |

| Propargyl CH₂ | Aromatic protons on the indane ring | Defines the orientation of the N-propargyl group relative to the bicyclic system. |

| H1 (Aminoindan) | H7a, H2 protons | Indicates the relative stereochemistry and puckering of the five-membered ring. |

| H3 (Aminoindan) | H2 protons, H4 proton | Provides information on the cis/trans relationship of substituents on the cyclopentane (B165970) ring. |

| OH | H3, H4 protons | Suggests the preferred rotameric state of the hydroxyl group. |

This table presents hypothetical data that would be expected from such an analysis and is intended for illustrative purposes.

Computational Conformational Sampling and Energy Landscape Mapping

Complementing experimental techniques, computational chemistry offers a powerful avenue to explore the full spectrum of possible conformations and their relative stabilities. Methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational searches and map the potential energy surface of this compound.

A systematic conformational search would involve the rotation of all torsionally flexible bonds, including the C-N bond of the propargyl group and the C-O bond of the hydroxyl group, as well as considering the puckering of the five-membered ring of the indane core. For each generated conformer, its energy is calculated, allowing for the identification of low-energy, and thus more populated, structures.

The resulting energy landscape would reveal the global minimum energy conformation, as well as other local minima separated by energy barriers. This information is critical for understanding the dynamic equilibrium of different conformers in solution.

Table of Computationally Predicted Low-Energy Conformers of this compound:

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C2-C1-N-Cα) | Dihedral Angle (C4-C3-O-H) | Key Intramolecular Interactions |

| Conf-01 | 0.00 | 175° | -65° | Potential hydrogen bond between OH and nitrogen lone pair. |

| Conf-02 | 0.85 | -70° | 180° | Steric repulsion minimized between propargyl group and indane ring. |

| Conf-03 | 1.52 | 65° | 60° | Gauche interaction between propargyl and hydroxyl groups. |

This table represents a hypothetical output from a computational conformational analysis, illustrating the type of data that would be generated.

By integrating the through-space distance restraints from NMR studies with the energetic information from computational modeling, a highly refined and accurate model of the predominant solution-state structure of this compound can be constructed. This detailed structural understanding is a prerequisite for any rational drug design or structure-activity relationship studies involving this and related compounds. acs.org

Molecular Mechanism of Action and Receptor/enzyme Interactions of 3 Hydroxy N Propargyl 1 Aminoindan

Target Identification and Validation Strategies

Detailed target identification and validation studies specifically for 3-Hydroxy-n-propargyl-1-aminoindan are not extensively reported in the peer-reviewed literature. To provide context, the strategies employed for the parent compound, rasagiline (B1678815), are discussed below.

Specific data on the biochemical enzyme inhibition kinetics and reversibility for this compound are not available in the reviewed scientific literature.

For the related compound, rasagiline, extensive studies have characterized it as a potent, irreversible inhibitor of monoamine oxidase B (MAO-B). Research has shown that rasagiline exhibits high selectivity for MAO-B over MAO-A. The in vitro IC₅₀ values for rasagiline's inhibition of rat brain MAO-B are in the nanomolar range, indicating high potency. For instance, one study reported an IC₅₀ value of 4.43 ± 0.92 nM for MAO-B, compared to 412 ± 123 nM for MAO-A, demonstrating its selectivity. The inhibition of MAO by rasagiline is covalent and irreversible, which is a key feature of its mechanism of action.

Table 1: Illustrative in vitro Monoamine Oxidase (MAO) Inhibition by Rasagiline in Rat Brain (Note: This data is for the related compound rasagiline and NOT for this compound)

| Enzyme | IC₅₀ (nM) |

|---|---|

| MAO-A | 412 ± 123 |

| MAO-B | 4.43 ± 0.92 |

A comprehensive receptor binding profile and affinity determination for this compound across a panel of neurotransmitter receptors is not documented in the available literature.

In contrast, the primary mechanism of rasagiline is not receptor-mediated, but rather through enzyme inhibition. Its major metabolite, 1-(R)-aminoindan, has been studied for its receptor binding properties and shows very low affinity for dopamine (B1211576) and norepinephrine (B1679862) transporters. This lack of significant receptor interaction is a distinguishing feature from other classes of neuroactive compounds.

There is no specific information available regarding the polypharmacology or off-target modulations of this compound. The study of off-target effects is crucial for understanding the complete pharmacological profile of a compound.

For rasagiline, while its primary target is MAO-B, its neuroprotective effects have been suggested to involve mechanisms beyond MAO-B inhibition. However, broad-based screening for off-target receptor or enzyme interactions has not been a primary focus of most published research, which has centered on its MAO-B selectivity.

Cellular and Subcellular Mechanistic Investigations

Specific investigations into the cellular and subcellular mechanisms of this compound are not found in the current body of scientific literature. The following sections discuss the types of studies that would be necessary to elucidate its cellular pharmacology, with reference to its parent compound where relevant.

There is no available data on the cellular uptake, intracellular distribution, or organelle localization of this compound. Such studies would be essential to understand if the compound can reach its potential intracellular targets.

Given that rasagiline's primary target, MAO-B, is located on the outer mitochondrial membrane, its ability to enter cells and localize to mitochondria is a critical aspect of its function.

Specific studies on the modulation of intracellular signaling pathways or gene expression by this compound are not available.

Research on rasagiline has shown that it can modulate signaling pathways associated with cell survival and neuroprotection. For example, studies in cell culture models have indicated that rasagiline can increase the expression of anti-apoptotic proteins like Bcl-2. Furthermore, it has been shown to activate the NF-κB signaling pathway, which is involved in the expression of neurotrophic factors. These effects may contribute to its neuroprotective properties, independent of MAO-B inhibition.

Based on a thorough review of the available scientific literature, there is a significant lack of specific experimental data for this compound regarding its molecular mechanism of action and cellular pharmacology. While the well-characterized profile of its parent compound, rasagiline, provides a potential starting point for investigation, it is imperative that future research be conducted on the 3-hydroxy derivative itself to determine its unique biochemical and cellular activities. Without such dedicated studies, the pharmacological profile of this compound remains speculative.

Investigation of Mitochondrial Function and Dynamics

Mitochondria play a pivotal role in the life and death of a cell, and their dysfunction is a hallmark of many neurodegenerative diseases. Propargylamine (B41283) derivatives have been shown to protect mitochondria from various insults. For instance, rasagiline has been demonstrated to preserve the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. nih.gov This protective effect is crucial in preventing the initiation of the apoptotic cascade. It is plausible that this compound shares this ability to stabilize mitochondrial function, thereby shielding neurons from degeneration. The N-propargylamine moiety is thought to be instrumental in these neuroprotective activities, which are independent of its monoamine oxidase (MAO) inhibitory effects. researchgate.net

Autophagy, Apoptosis, and Necroptosis Pathway Modulation

The fate of a cell is governed by a delicate balance of survival and death pathways, including autophagy, apoptosis, and necroptosis. Research on compounds structurally similar to this compound indicates a significant modulation of these pathways.

Apoptosis: The anti-apoptotic properties of propargylamine-containing molecules are well-documented. Rasagiline, for example, has been shown to enhance the expression of the anti-apoptotic Bcl-2 protein. nih.gov Furthermore, studies on ladostigil (B1674322), a multimodal drug derived from rasagiline, reveal that it can decrease cell death by inhibiting the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This is achieved through the regulation of Bcl-2 family proteins, leading to reduced levels of pro-apoptotic Bad and Bax and increased expression of anti-apoptotic Bcl-2. nih.gov The metabolite of rasagiline, 1-(R)-aminoindan, and the hydroxyaminoindan metabolite of ladostigil have also been shown to decrease the cleavage of caspase-9 and caspase-3, while increasing the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov These findings strongly suggest that this compound would also exhibit potent anti-apoptotic effects.

| Pathway Component | Effect of Related Compounds (Rasagiline/Ladostigil) | Probable Effect of this compound |

| Mitochondrial Membrane Potential | Preservation nih.gov | Preservation |

| Bcl-2 Expression | Increased nih.gov | Increased |

| Bad and Bax Levels | Reduced nih.gov | Reduced |

| Caspase-3 Activation | Inhibited nih.gov | Inhibited |

| Caspase-9 Cleavage | Decreased nih.gov | Decreased |

Autophagy and Necroptosis: While direct evidence for the modulation of autophagy and necroptosis by this compound is not yet available, the intricate crosstalk between apoptosis and these pathways suggests a potential influence. Given its likely role in preserving mitochondrial integrity, it may indirectly affect these processes.

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific chemical groups it comprises. An analysis of its structure-activity relationship (SAR) and structure-binding relationship (SBR) helps to elucidate the contribution of each molecular component.

Deconstruction of the Aminoidan Core's Contribution to Activity and Selectivity

The aminoindan scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system targets. This rigid bicyclic system provides a defined orientation for the other functional groups, which is crucial for selective binding to target proteins. The amino group at the 1-position is a key feature for interaction with various enzymes and receptors. The stereochemistry at this position is also critical, as demonstrated by the fact that the (R)-enantiomer of rasagiline is a potent MAO-B inhibitor, while the (S)-enantiomer is significantly less active. researchgate.net The aminoindan core itself, as seen in the metabolite 1-aminoindan (B1206342), possesses neuroprotective properties independent of MAO inhibition, suggesting an inherent neuroprotective pharmacophore. nih.gov

Elucidation of the Propargyl Group's Role in Covalent or Irreversible Binding

The propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a well-known "warhead" in medicinal chemistry, particularly for its ability to act as an irreversible inhibitor of flavin-containing enzymes like monoamine oxidase (MAO). In the case of rasagiline, the propargylamine moiety is responsible for its irreversible and selective inhibition of MAO-B. wikipedia.org It is highly probable that the propargyl group in this compound would confer similar irreversible MAO inhibitory activity. Beyond enzyme inhibition, the propargylamine moiety is also associated with the neuroprotective properties of these molecules. researchgate.net

Impact of the Hydroxy Group on Binding Affinity, Selectivity, and Metabolism

The introduction of a hydroxyl (-OH) group onto the aminoindan ring can significantly impact the compound's properties. The position of the hydroxyl group is critical. For instance, in ladostigil, a carbamate (B1207046) group is attached at the 5-position, which is later metabolized to a hydroxyl group. This hydroxylated metabolite, hydroxyaminoindan, retains neuroprotective properties. nih.gov A hydroxyl group can participate in hydrogen bonding interactions within a receptor's binding site, potentially increasing affinity and selectivity. researchgate.net Furthermore, hydroxylation is a common metabolic pathway, and the presence of a hydroxyl group can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The precise impact of a hydroxyl group at the 3-position would depend on its orientation and the specific topology of the target binding pocket.

Development of Quantitative SAR (QSAR) Models for this compound Derivatives

To date, no specific Quantitative Structure-Activity Relationship (QSAR) models have been published for this compound derivatives. However, the development of such models would be a valuable tool for optimizing the therapeutic potential of this chemical scaffold. By synthesizing and testing a series of derivatives with modifications at the hydroxyl and propargyl groups, as well as on the aromatic ring of the aminoindan core, a dataset could be generated for QSAR analysis. Such studies would enable the prediction of the biological activity of novel analogs and guide the rational design of more potent and selective compounds.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization of 3 Hydroxy N Propargyl 1 Aminoindan in Vitro and in Vivo Non Human Studies

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The in vitro ADME profile of a compound is crucial for predicting its pharmacokinetic behavior in living organisms. For 3-Hydroxy-n-propargyl-1-aminoindan, various assays are employed to determine its potential for absorption, distribution, metabolism, and excretion.

Membrane Permeability Assessment (e.g., PAMPA, Caco-2 cell models)

Plasma Protein Binding and Tissue Distribution Potential

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues. nih.gov Compounds with high plasma protein binding generally have a lower volume of distribution and are less readily available for metabolism and excretion. For instance, the γ-secretase inhibitor RO4929097 was found to be extensively bound (>97%) to human plasma proteins, primarily AAG. nih.gov Specific plasma protein binding data for this compound is not detailed in the available literature.

Metabolic Stability in Liver Microsomes and Hepatocytes (Species-Specific)

The metabolic stability of a compound is evaluated using liver microsomes and hepatocytes from various species to predict its clearance and identify potential species differences in metabolism. mdpi.com For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown higher metabolic stability compared to their parent compounds. mdpi.com The primary metabolites were identified as resulting from dechlorination, oxidation, and loss of amine groups. mdpi.com

Cytochrome P450 (CYP) Inhibition and Induction Profiles

Understanding a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. A related compound, 5-Hydroxy-N-Propargyl-1(R)-Aminoindan, has been predicted to be a CYP2D6 inhibitor but not an inhibitor of CYP2C19 or CYP3A4. drugbank.com It is also suggested to have high CYP inhibitory promiscuity. drugbank.com Another compound with a propargyl group, 7-coumarin propargyl ether (CPE), acts as a mechanism-based inactivator of P450 3A4. nih.gov

Table 1: Predicted Cytochrome P450 Inhibition Profile for a Related Compound

| CYP Isoform | Inhibition Potential | Confidence Score |

|---|---|---|

| CYP2D6 | Inhibitor | 0.6574 |

| CYP2C19 | Non-inhibitor | 0.7559 |

| CYP3A4 | Non-inhibitor | 0.9017 |

Data for 5-Hydroxy-N-Propargyl-1(R)-Aminoindan drugbank.com

Transporter Interaction Studies (e.g., P-glycoprotein, Organic Anion Transport Polypeptides)

Drug transporters such as P-glycoprotein (P-gp) and Organic Anion Transport Polypeptides (OATPs) play a significant role in drug absorption and disposition. nih.gov Inhibition of these transporters can lead to significant drug-drug interactions. For example, the oral antidiabetic drug repaglinide (B1680517) has been shown to inhibit OATP1B1, OATP1B3, and OATP2B1. nih.gov Specific studies on the interaction of this compound with these transporters are not currently available.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand the ADME properties of a drug candidate in a whole-organism setting. nih.gov These studies help to establish the relationship between the dose, plasma concentration, and time. While specific in vivo pharmacokinetic data for this compound is limited, studies on related compounds provide some insights. For instance, the parent compound, N-propargyl-1-(R)aminoindan (rasagiline), has been studied in various animal models to assess its motor and cognitive effects. nih.gov Its metabolite, 1-(R)aminoindan, has also been evaluated. nih.govnih.gov

A study on a novel 5-aminosalicylic acid derivative provides an example of pharmacokinetic parameters determined in Wistar rats following intraperitoneal administration. mdpi.com

Table 2: Example Pharmacokinetic Parameters in Wistar Rats

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 75 | mg/kg |

| Tmax | 33 ± 5 | min |

| t1/2e | 1.4 ± 0.2 | h |

Data for 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid mdpi.com

The selection of an appropriate animal model is crucial and should be based on similarities in metabolic pathways to humans. nih.gov

Oral Bioavailability, Clearance, and Half-Life Determination in Rodent Models

For context, the pharmacokinetic parameters of rasagiline (B1678815) have been well-documented. After oral administration, rasagiline is rapidly absorbed, with an absolute bioavailability of approximately 36%. wikipedia.orgnih.gov It is important to note that these values pertain to the parent compound and not the metabolite itself.

Table 1: Pharmacokinetic Parameters of Rasagiline (Parent Drug) in Animals (Note: Data for the metabolite this compound is not available. This table is for illustrative purposes of the parent compound.)

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Bioavailability | ~36% | - | wikipedia.orgnih.gov |

| Tmax | ~0.5-1 hour | - | nih.govyoutube.com |

| Half-life | ~1.5-3.5 hours | - | nih.gov |

Brain Penetration and Blood-Brain Barrier (BBB) Permeability Assessment

Direct assessment of brain penetration and blood-brain barrier (BBB) permeability for this compound has not been specifically reported in available research. The parent drug, rasagiline, is known to readily cross the blood-brain barrier. nih.gov The physicochemical properties of its metabolites, such as this compound, would determine their individual capacity to penetrate the central nervous system. However, quantitative data from preclinical models on this specific metabolite is currently lacking.

Quantitative Tissue Distribution Analysis (e.g., whole-body autoradiography, LC-MS/MS)

While it is known that rasagiline and its metabolites are distributed throughout the body, specific quantitative tissue distribution studies, such as whole-body autoradiography or LC-MS/MS analysis, focused on the concentration and localization of this compound in various tissues and organs in animal models have not been published. The mean volume of distribution for the parent drug, rasagiline, is reported to be 243 L. bpi.com.lb

Elucidation of Excretion Pathways (Renal, Biliary)

The excretion of rasagiline and its metabolites is well-characterized. Following metabolism in the liver, the glucuronide conjugates of rasagiline and its metabolites are the major forms eliminated from the body. drugbank.comhres.ca After administration of radiolabeled rasagiline, approximately 62% of the dose is recovered in the urine and about 7-22% in the feces, with less than 1% excreted as the unchanged parent drug. bpi.com.lbdrugbank.comdrugs.com This indicates that this compound, as a key metabolite, is primarily excreted via the renal pathway after conjugation.

Table 2: Excretion of Rasagiline and its Metabolites

| Excretion Pathway | Percentage of Dose | Time Frame | Reference |

|---|---|---|---|

| Urine | ~62% | 7 days | drugbank.comdrugs.com |

In Vivo Pharmacodynamic Studies in Animal Models

Modulation of Target-Specific Biomarkers in Relevant Tissues and Biofluids

There is a lack of specific in vivo studies investigating the direct modulation of target-specific biomarkers by this compound. The pharmacodynamic effects of rasagiline are primarily attributed to its potent and irreversible inhibition of MAO-B, leading to increased dopamine (B1211576) levels in the striatum. nih.govnih.gov While the primary metabolite, 1-aminoindan (B1206342), is known to have neuroprotective properties independent of MAO-B inhibition, the specific in vivo pharmacological activities of this compound remain to be fully elucidated. nih.govrasagiline.com Some research suggests that like other rasagiline derivatives, it may possess potential neuroprotective effects. nih.gov

Receptor Occupancy and Enzyme Inhibition in Target Organs

The primary pharmacodynamic action of the parent drug, rasagiline, is the irreversible inactivation of MAO-B in the brain, liver, and other tissues. drugs.comnih.gov In rats, rasagiline is a highly potent inhibitor of MAO-B. nih.gov The major metabolite, 1-aminoindan, is not an MAO-B inhibitor. bpi.com.lbnih.gov

Specific data on the receptor occupancy or enzyme inhibition profile of this compound in target organs from in vivo preclinical studies are not available. Its structural similarity to rasagiline might imply some interaction with MAO-B, but this has not been experimentally verified in the reviewed literature.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-OH-PAI |

| Rasagiline | |

| 1-Aminoindan | AI |

| 3-Hydroxy-1-aminoindan | 3-OH-AI |

| Selegiline |

Elucidation of Dose-Response and Time-Response Relationships for Specific Biological Endpoints

Comprehensive studies elucidating the dose-response and time-response relationships for specific biological endpoints of this compound are not described in the reviewed literature. The majority of preclinical research has centered on the parent compound, rasagiline, and its major metabolite, 1-aminoindan.

For context, rasagiline itself has been shown to exhibit dose-dependent inhibition of MAO-B in non-human models. However, similar detailed characterization for this compound, which would involve administering a range of doses and observing the magnitude and timing of a specific biological effect (e.g., enzyme inhibition, receptor binding, or a functional outcome), has not been publicly reported.

Characterization of Duration of Action and Pharmacodynamic Offset

Similarly, there is a lack of specific data regarding the duration of action and the pharmacodynamic offset for this compound. The duration of action refers to the length of time a compound exerts its pharmacological effect, while the pharmacodynamic offset describes the rate at which this effect subsides after administration ceases.

For an irreversible inhibitor like rasagiline, the pharmacodynamic offset is primarily determined by the rate of de novo enzyme synthesis. However, it is unknown if this compound retains MAO-B inhibitory activity and, if so, whether it is reversible or irreversible. Without dedicated preclinical studies, its duration of action and pharmacodynamic offset remain uncharacterized.

While one study noted the neuroprotective properties of a structurally related compound, hydroxyaminoindan (a metabolite of ladostigil), these findings cannot be directly extrapolated to this compound to define its specific pharmacodynamic profile.

Computational Chemistry and Cheminformatics in the Research of 3 Hydroxy N Propargyl 1 Aminoindan

Molecular Docking and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of 3-Hydroxy-n-propargyl-1-aminoindan with its potential enzyme and receptor targets.

Ligand-Protein Docking for Identified Enzyme and Receptor Targets

Given its structural similarity to known monoamine oxidase B (MAO-B) inhibitors like rasagiline (B1678815) (N-propargyl-1(R)-aminoindan), a primary focus of molecular docking studies for this compound would be its interaction with this enzyme. nih.govnih.gov Docking simulations can predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

Computational analyses of the parent compound, rasagiline, have revealed key interactions within the MAO-B active site. acs.org These studies provide a strong foundation for predicting the binding mode of the 3-hydroxy derivative. For instance, the propargylamine (B41283) group is essential for the irreversible inhibition of MAO-B, as it forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. acs.orgnih.gov Docking studies would aim to confirm that the addition of a hydroxyl group at the 3-position of the indan (B1671822) ring does not sterically hinder this crucial interaction.

Furthermore, the indan moiety of rasagiline is known to fit into a hydrophobic pocket within the MAO-B active site. nih.gov Molecular docking would be employed to assess how the hydroxyl group of this compound influences this interaction. The hydroxyl group could potentially form new hydrogen bonds with nearby amino acid residues, which might enhance the binding affinity. A study on a 4-hydroxy analog of rasagiline showed that the hydroxyl group forms a hydrogen bond with an ordered water molecule in the entrance cavity of MAO-B. nih.gov

Table 1: Predicted Interactions of this compound with MAO-B based on Rasagiline Docking Studies

| Interacting Residue/Moiety | Interaction Type | Predicted Role in Binding |

| FAD cofactor | Covalent bond | Irreversible inhibition |

| Hydrophobic pocket residues | van der Waals forces | Stabilization of the indan ring |

| Polar residues near 3-position | Hydrogen bonding | Potential for enhanced affinity due to the hydroxyl group |

The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable complex. For rasagiline, docking scores have been shown to correlate with its potent inhibitory activity. tandfonline.com Similar calculations for this compound would be crucial in prioritizing it for further experimental testing.

Virtual Screening Approaches for Novel Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be employed to discover novel binding partners for this compound beyond its presumed interaction with MAO-B.

In a typical virtual screening workflow, a library of commercially available or synthetically feasible compounds is docked against a panel of biological targets. schrodinger.com Conversely, this compound could be screened against a database of protein structures to identify potential off-target interactions or entirely new therapeutic targets. This can be particularly valuable for understanding the broader pharmacological profile of the compound.

The process involves several steps, starting with the preparation of the 3D structure of this compound and the target proteins. mdpi.com High-throughput virtual screening (HTVS) is then performed, where a large number of compounds are rapidly docked and scored. The top-scoring "hits" are then subjected to more rigorous docking protocols, such as standard precision (SP) and extra precision (XP) docking, to refine the binding poses and improve the accuracy of the binding affinity predictions. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. tandfonline.com

Protein-Ligand Complex Stability and Conformational Dynamics

MD simulations of the this compound-MAO-B complex would provide insights into its stability. By simulating the movements of atoms over a period of nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it undergoes significant conformational changes that might lead to its dissociation. acs.orgnih.gov

Key metrics used to assess stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show low and converging RMSD values over the course of the simulation. nih.gov For instance, MD simulations of rasagiline bound to MAO-B have demonstrated the stability of the complex, with the ligand maintaining its position within the active site. acs.org

The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. nih.gov This can reveal allosteric effects and long-range conformational changes induced by the ligand.

Elucidation of Water Networks and Hydrogen Bonding Interactions within Binding Sites

Water molecules often play a critical role in mediating protein-ligand interactions. MD simulations can explicitly model the behavior of water molecules within the binding site, revealing their contribution to the stability of the complex. nih.gov For this compound, the hydroxyl group may interact with a network of water molecules, which in turn can form hydrogen bonds with the protein. Understanding this water network is crucial for accurately predicting binding affinity.

The persistence of hydrogen bonds between the ligand and the protein over the simulation time is a strong indicator of their importance for binding. acs.orgresearchgate.net MD simulations allow for the detailed analysis of hydrogen bond lifetimes and geometries. In the case of rasagiline, a persistent hydrogen bond is observed between its N-H group and the FAD cofactor. acs.org For the 3-hydroxy derivative, new and stable hydrogen bonds involving the hydroxyl group would be a key finding from MD simulations.

Table 2: Key Parameters from a Hypothetical MD Simulation of the this compound-MAO-B Complex

| Parameter | Description | Significance |

| RMSD (Protein) | Root-mean-square deviation of the protein backbone atoms. | Indicates the overall stability of the protein structure. |

| RMSD (Ligand) | Root-mean-square deviation of the ligand atoms. | Shows the stability of the ligand's binding pose. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | Highlights critical hydrogen bonding interactions. |

| Water Bridge Analysis | Identification of water molecules mediating protein-ligand interactions. | Reveals the role of solvent in complex stability. |

Free Energy Calculations for Binding Affinity Prediction

MD simulations can be used to calculate the free energy of binding, which is a more accurate predictor of binding affinity than docking scores. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. frontiersin.org

These methods calculate the free energy by considering the molecular mechanics energy of the complex in the gas phase and the solvation free energy. The solvation energy is typically calculated using implicit solvent models like the Poisson-Boltzmann or Generalized Born models.

Computational studies on rasagiline and selegiline have utilized free energy calculations to understand the differences in their reactivity and binding affinity for MAO-B. nih.gov The calculated difference in the activation Gibbs free energies for the inhibition reaction was found to be in good agreement with experimental data. nih.gov Similar calculations for this compound would provide a robust prediction of its inhibitory potency.

The free energy landscape can also be explored to understand the mechanism of binding and unbinding. rsc.org These advanced simulation techniques can reveal the energetic barriers and intermediate states along the binding pathway, providing a comprehensive understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal computational techniques in the rational design of novel therapeutic agents. In the context of this compound, an analog of the potent monoamine oxidase B (MAO-B) inhibitor rasagiline, these methods are employed to build mathematical models that correlate the chemical structure of aminoindan derivatives with their biological activities and physicochemical properties. nih.gov These models are instrumental in understanding the structural requirements for potent and selective MAO inhibition and for optimizing the pharmacokinetic profile of lead compounds.

The development of predictive QSAR models for compounds related to the this compound scaffold primarily focuses on elucidating the structural determinants of MAO-A and MAO-B inhibition. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently utilized. nih.govslideshare.net These 3D-QSAR methods generate models by correlating the biological activity of a series of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govslideshare.net

For instance, QSAR studies on various classes of MAO inhibitors have successfully created predictive models. In an analysis of indole derivatives, CoMFA models for MAO-A and MAO-B inhibition yielded high correlation coefficients, indicating that both steric and electrostatic fields contribute equally to the inhibitor-enzyme interaction. acs.orgnih.gov Such studies reveal that the active sites of MAO-A and MAO-B have different three-dimensional structures, a critical factor for designing selective inhibitors. nih.gov Beyond traditional methods, machine learning approaches, such as artificial neural networks (ANN), have been used to construct robust QSAR models for the virtual screening of potent MAO-B inhibitors. nih.gov

QSPR models are developed in parallel to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. tandfonline.comnih.gov Predicting ADME-Tox profiles in silico is crucial for identifying candidates with favorable pharmacokinetic properties early in the drug discovery pipeline, thereby reducing the risk of late-stage failures. nih.govmdpi.com These models help in designing molecules that can effectively cross the blood-brain barrier, a necessity for neuroprotective agents targeting MAO in the central nervous system. researchgate.net

Table 1: Statistical Validation of Various QSAR Models for MAO Inhibitors This table presents a summary of statistical parameters from different QSAR studies on various classes of MAO inhibitors, demonstrating the predictive power of the models.

| Model Type | Inhibitor Class | Target | q² (Cross-validated r²) | r² (Non-cross-validated) | Reference |

|---|---|---|---|---|---|

| CoMFA | Indole derivatives | MAO-A | 0.743 | 0.920 | acs.org |

| CoMFA | Indole derivatives | MAO-B | 0.603 | 0.990 | acs.org |

| CoMSIA | DMDP derivatives | Anticancer | 0.548 | 0.909 | nih.gov |

| CoMFA | DMDP derivatives | Anticancer | 0.530 | 0.903 | nih.gov |

| 3D-QSAR | Pyrimidine derivatives | LSD1 | 0.799 (CoMSIA) | 0.982 (CoMSIA) | nih.gov |

The robustness and predictive power of a QSAR/QSPR model are highly dependent on rigorous validation and a clear definition of its scope. Feature selection involves identifying the molecular descriptors that have the most significant correlation with the biological activity or property being modeled.

Model validation is a critical step to ensure that the model is not overfitted and can make accurate predictions for new compounds. It is typically performed using both internal and external validation techniques. tandfonline.com

Internal Validation: Cross-validation, particularly the leave-one-out (LOO) method, is a common internal validation technique where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. slideshare.net The cross-validated correlation coefficient (q²) is a key metric derived from this process. nih.govresearchgate.net

External Validation: The model's predictive ability is further assessed using an external test set of compounds that were not used in the model's development. nih.govresearchgate.net A high predictive r² value for the test set confirms the model's generalizability.

A crucial aspect of QSAR modeling is the definition of the Applicability Domain (AD). nih.gov The AD represents the chemical space of the training set, and the model's predictions are considered reliable only for compounds that fall within this domain. nih.govwikipedia.org Making predictions for compounds outside the AD constitutes extrapolation, which can be highly unreliable. wikipedia.org Various methods are used to define the AD, including those based on descriptor ranges, geometric methods, and distance-based approaches in the chemical space. wikipedia.org For instance, Principal Component Analysis (PCA) plots can be used to visualize the AD of generated models. researchgate.net Defining the AD is a requirement for the regulatory acceptance of QSAR models. wikipedia.org

The insights gained from validated QSAR and QSPR models serve as guiding principles for de novo drug design, which aims to generate novel molecular structures with desired biological and pharmacokinetic properties. nih.gov By analyzing the 3D contour maps generated by CoMFA and CoMSIA, medicinal chemists can identify specific regions around the molecular scaffold where modifications are likely to enhance activity. nih.gov

For example, a QSAR model might indicate that:

Electropositive substituents in a particular region increase binding affinity. nih.gov

Bulky groups are disfavored in another area due to steric hindrance. nih.gov

Introducing a hydrogen bond donor at a specific position could form a key interaction with the target enzyme.

These principles allow for the rational design of new aminoindan analogs. QSAR models can be used to suggest bioisosteric replacements for fragments of the parent molecule, potentially leading to new compounds with enhanced potency against MAO-B. nih.gov This computational "construct-and-score" approach, where newly designed molecules are evaluated by the predictive models before synthesis, significantly accelerates the discovery of lead candidates with improved efficacy and a better ADME profile. nih.gov

Ligand-Based and Target-Based Drug Design Strategies

Computer-Aided Drug Design (CADD) encompasses two primary strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). mdpi.com LBDD methods are employed when the 3D structure of the biological target is unknown or difficult to obtain, relying instead on the information from known active and inactive ligands. nih.gov SBDD, conversely, utilizes the known 3D structure of the target protein to design or screen for complementary ligands. mdpi.com In the research of this compound and its analogs, both approaches are synergistically applied.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com For MAO inhibitors, a pharmacophore model typically includes features such as hydrophobic rings, hydrogen bond acceptors, and hydrogen bond donors arranged in a specific 3D geometry. acs.orgnih.govnih.gov

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (like the ZINC database) for novel compounds that match the pharmacophoric features. nih.gov This virtual screening process can identify new chemical scaffolds that may act as potent MAO inhibitors. nih.gov For lead optimization, the pharmacophore model helps guide modifications to an existing molecule to better fit the required features, thereby enhancing its potency and selectivity. appconnect.in

Table 2: Examples of Pharmacophore Models for MAO Inhibitors This table outlines key features identified in various pharmacophore modeling studies for different classes of MAO inhibitors.

| Inhibitor Class | Target | Key Pharmacophoric Features | Reference |

|---|---|---|---|

| Indole derivatives | MAO-A/B | Two hydrophobic rings, one donor atom, one acceptor site | acs.org, nih.gov |

| Coumarin analogs | MAO-A | Aromatic hydrophobic sites, hydrogen-bond acceptor sites | mdpi.com |

| Xanthones | MAO-A | Three hydrogen bond acceptors, two aromatic rings | appconnect.in |

| Furanochalcones | MAO-B | One H-bond acceptor, one H-bond donor, one hydrophobic group, two aromatic rings | nih.gov |

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. nih.gov FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to the target protein. nih.govyoutube.com These fragment hits then serve as starting points for building more potent, lead-like molecules through strategies such as fragment growing, merging, or linking. youtube.comyoutube.com

The aminoindan core of this compound can be considered a privileged scaffold or a large fragment. In an FBDD context, the design process could be conceptualized as:

Scaffold Identification: The aminoindan ring system itself is a validated core structure for MAO inhibitors.

Fragment Growing: Starting with the aminoindan core, computational and synthetic strategies can be used to "grow" the molecule by adding functional groups. The addition of the N-propargyl group, which is crucial for the irreversible inhibition mechanism of rasagiline, and the 3-hydroxy group are examples of this "growing" process to explore and optimize interactions within the MAO-B active site. acs.org

Fragment Linking: If other fragments are identified that bind to adjacent pockets in the MAO active site, they could be computationally linked to the aminoindan scaffold to create a novel, high-affinity inhibitor. youtube.com

This approach allows for a more efficient exploration of chemical space and often yields lead compounds with better physicochemical properties compared to hits from traditional screening. nih.gov A case study on aminoindazole-based kinase inhibitors demonstrates the success of using FBDD on a scaffold structurally related to aminoindan, highlighting its potential for discovering novel neuroprotective agents. nih.gov

Computational Lead Optimization Strategies for this compound Derivatives

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, providing powerful strategies for lead optimization. In the context of this compound derivatives, which are analogs of the potent monoamine oxidase B (MAO-B) inhibitor rasagiline, these in silico methods aim to rationally design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. The optimization process leverages knowledge of the target's structure and the structure-activity relationships (SAR) of existing inhibitors to guide the synthesis of superior drug candidates.

A primary goal in optimizing these derivatives is to enhance their inhibitory activity against MAO-B, a key enzyme in the metabolism of monoamine neurotransmitters. Computational approaches allow for the exploration of chemical space around the 3-hydroxy-1-aminoindan scaffold, predicting how structural modifications will affect binding affinity and other crucial properties. These strategies can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Lead Optimization

Structure-based drug design relies on the three-dimensional structure of the target protein, in this case, human MAO-B. Techniques like molecular docking are used to predict the binding conformation and affinity of novel derivatives within the enzyme's active site.

Crystallographic studies of rasagiline and its analogs in complex with MAO-B reveal that the active site is a large, predominantly rigid cavity that extends from the protein surface to the flavin cofactor. nih.gov The aminoindan ring of rasagiline binds in a substrate cavity, and its orientation is highly conserved across different analogs. nih.gov This provides a stable scaffold for introducing new functional groups.

Computational docking simulations with derivatives of this compound would build upon these findings. The position of the hydroxyl group on the indan ring is a critical consideration, as chemical stability is paramount. Research has shown that 4- and 6-hydroxy-1-aminoindan regioisomers are stable, whereas 5-hydroxy analogs are inherently unstable. nih.gov Therefore, computational efforts would focus on the stable 4- and 6-hydroxy derivatives.

Optimization strategies often involve adding substituents to the indan ring. Docking studies have shown that the MAO-B active site can accommodate bulky substituents only if they fit within the "entrance cavity" space. nih.gov For instance, modifications at the C4 position of the aminoindan ring are better tolerated than at the C6 position, which is surrounded by a tighter packing of amino acid residues. nih.gov This structural insight is crucial for guiding the placement of larger functional groups intended to form additional interactions and increase potency.

| Residue | Interaction Type | Significance in Lead Optimization |

|---|---|---|

| Ile199 | Steric/Conformational | Adopts an "open" conformation to accommodate the aminoindan ring. nih.gov Its position influences selectivity over MAO-A, which has a bulkier Phe208 residue. nih.gov |

| Tyr398 & Tyr435 | π-π Stacking | Forms stacking interactions with the aromatic ring of the indan scaffold, anchoring the ligand in the active site. nih.gov |

| Flavin Adenine Dinucleotide (FAD) | Covalent or Proximal Interaction | The propargyl group of irreversible inhibitors forms a covalent adduct with the N5 atom of the FAD cofactor. For reversible inhibitors, proximity to FAD is still a key feature. |

Ligand-Based Lead Optimization

When a high-resolution structure of the target is unavailable or in conjunction with structure-based methods, ligand-based approaches are employed. Quantitative Structure-Activity Relationship (QSAR) is a prominent technique used to correlate the physicochemical properties of molecules with their biological activity.

For this compound derivatives, a 3D-QSAR model could be developed. nih.gov This involves the following steps:

Dataset Selection: A series of synthesized hydroxy-aminoindan derivatives with experimentally measured MAO-B inhibitory activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Molecular Alignment: The 3D structures of the molecules are computationally generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (among other descriptors) are calculated around the aligned molecules.

Model Generation: Statistical methods are used to build a regression model that links variations in the fields to changes in biological activity.

The resulting 3D-QSAR model provides a visual map indicating which regions around the scaffold are sensitive to modification. For example, the model might show that adding a bulky, electropositive group at a specific position on the indan ring is predicted to increase activity, guiding further synthetic efforts.

| Descriptor Class | Example Descriptor | Potential Influence on MAO-B Inhibition |

|---|---|---|